REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].Cl[S:9]([OH:12])(=O)=[O:10].[OH-].[NH4+:14]>C(Cl)(Cl)Cl>[CH3:7][C:6]1[CH:5]=[C:4]([S:9]([NH2:14])(=[O:12])=[O:10])[S:3][C:2]=1[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1C
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(SC1C)S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |